molecular formula C11H10BrIO4 B3286740 Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate CAS No. 832674-66-5

Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate

Cat. No.: B3286740
CAS No.: 832674-66-5
M. Wt: 413 g/mol
InChI Key: SWVHQKAQIRVMNV-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate is a halogenated aromatic ester with a molecular formula inferred as C₁₁H₁₀BrIO₄ (based on structural analogs in ). This compound features a phenoxyacetate backbone substituted with bromine (Br) at the 4-position, iodine (I) at the 6-position, and a formyl group (-CHO) at the 2-position. The ester group (-COOCH₂CH₃) enhances its solubility in organic solvents, while the electron-withdrawing halogens and formyl group influence its reactivity in substitution and coupling reactions. Its synthesis likely involves alkylation of a halogenated phenol precursor with ethyl bromoacetate, followed by functional group modifications .

Properties

IUPAC Name

ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrIO4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVHQKAQIRVMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1I)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrIO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243549
Record name Ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-66-5
Record name Ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832674-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the esterification of 4-bromo-2-formyl-6-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and iodo substituents on the phenyl ring can be replaced by other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Scientific Research Applications

Organic Synthesis

Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate serves as a crucial building block in organic synthesis. Its unique structure allows for incorporation into more complex molecules, making it valuable for:

  • Pharmaceutical Development : It is used to synthesize potential drug candidates with various biological activities. The presence of the formyl group enables further modifications leading to diverse pharmacophores.
  • Agrochemicals : The compound can be utilized in the development of herbicides and pesticides due to its reactivity and ability to form derivatives with biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound can be employed to create inhibitors for various biological targets. For instance, it has been investigated as a precursor in the synthesis of purine nucleoside phosphorylase (PNP) inhibitors, which have potential applications in treating certain cancers and autoimmune diseases .

Synthesis of PNP Inhibitors

A study demonstrated the synthesis of novel PNP inhibitors using this compound as a key intermediate. The research highlighted challenges such as low solubility in common solvents which impacted yield but ultimately led to promising biological evaluations .

Development of Agrochemicals

Research involving the modification of this compound has led to the creation of new agrochemical agents that exhibit enhanced efficacy against specific pests while minimizing environmental impact.

Mechanism of Action

The specific mechanism of action of Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate is not well-documented. as a research chemical, its effects and interactions are likely dependent on the context of its use. The compound’s functional groups, such as the formyl and ester groups, can participate in various chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate with structurally related compounds:

Compound Name Substituents Molecular Formula Key Properties Reference
This compound 4-Br, 2-CHO, 6-I C₁₁H₁₀BrIO₄ High halogen content (Br, I) enhances reactivity in cross-coupling reactions.
Ethyl 2-(2-bromo-6-formylphenoxy)acetate 2-Br, 6-CHO C₁₁H₁₁BrO₄ Lacks iodine; lower molecular weight (343.1 g/mol) and reduced steric hindrance.
Ethyl (2,4-dibromo-6-formylphenoxy)acetate 2,4-Br, 6-CHO C₁₁H₁₀Br₂O₄ Dual bromine substitution increases electrophilicity for nucleophilic aromatic substitution.
Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate 4-Br, 2-CHO, 6-OCH₃, α,β-unsaturated ester C₁₄H₁₅BrO₅ Conjugated double bond enables Diels-Alder reactivity; methoxy group improves solubility.
Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate 3-Br, 2-F, 6-CHO C₁₁H₁₀BrFO₄ Fluorine introduces strong electron-withdrawing effects, altering reaction kinetics.

Physicochemical Properties

  • Polarity: The formyl and halogen substituents increase polarity, as evidenced by higher topological polar surface area (TPSA) values (e.g., 52.6 Ų for ethyl 2-(2-bromo-6-formylphenoxy)acetate) compared to non-halogenated analogs .
  • Stability : Iodine’s lower bond dissociation energy compared to bromine may reduce thermal stability.
  • XLogP3: Ethyl 2-(2-bromo-6-formylphenoxy)acetate has a calculated XLogP3 of 2.3, indicating moderate lipophilicity .

Research Findings and Challenges

  • Synthetic Challenges : Introducing iodine is often less efficient than bromine due to reagent cost and side reactions. reports a 5% yield for a brominated ester synthesis, underscoring optimization needs .
  • Computational Insights: Hirshfeld surface analysis and DFT calculations (as applied in ) could predict intermolecular interactions and reactive sites for halogenated phenoxyacetates .

Biological Activity

Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromo, formyl, and iodo substituents, allows it to serve as a versatile building block for more complex molecules. This article explores its biological activity, mechanisms of action, and potential applications, drawing on diverse sources of research.

The specific biological mechanisms underlying the activity of this compound are not extensively documented. However, its functional groups—particularly the formyl and ester groups—suggest that it can participate in various chemical reactions that may influence its biological behavior. The compound's reactivity can be significantly altered by substituents such as fluorine or iodine, which can impact its interactions with biological targets .

Research Findings

  • Pharmaceutical Applications : This compound is primarily utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its ability to form derivatives makes it valuable for developing drug candidates with diverse biological activities.
  • Antiproliferative Effects : In related studies, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives of brominated compounds have shown efficacy in inhibiting cell migration and inducing apoptosis in melanoma cells .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the compound's structure can lead to significant changes in biological activity. For example, the introduction of different halogens or functional groups can enhance or reduce potency against specific targets .

Case Study 1: Anticancer Activity

A study examining similar compounds found that certain derivatives exhibited low nanomolar inhibitory activities against human purine nucleoside phosphorylase (hPNP), suggesting potential anticancer properties through selective cytotoxicity towards T-lymphoblastic cell lines .

CompoundIC50 (nM)Selectivity
Compound A19High
Compound B4Very High

Case Study 2: Mechanistic Insights

Another investigation into structurally related compounds revealed their ability to inhibit migration and induce apoptosis in A375 melanoma cells via G2/M phase arrest. This was linked to the suppression of the PI3K/NF-κB signaling pathway, highlighting a mechanism through which these compounds exert their effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated phenoxyacetates to understand its unique biological profile better.

CompoundStructureBiological Activity
Ethyl (4-bromo-2-fluorobenzoyl)acetateSimilar structure with fluorineAltered reactivity and activity compared to bromo derivative
Ethyl (4-bromo-2-formylphenoxy)acetateLacks iodineDifferent pharmacological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate
Reactant of Route 2
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Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate

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